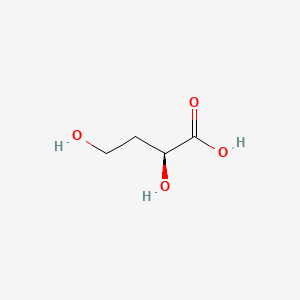

(2S)-2,4-Dihydroxybutanoic acid

CAS No.: 22329-72-2

Cat. No.: VC3926526

Molecular Formula: C4H8O4

Molecular Weight: 120.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22329-72-2 |

|---|---|

| Molecular Formula | C4H8O4 |

| Molecular Weight | 120.1 g/mol |

| IUPAC Name | (2S)-2,4-dihydroxybutanoic acid |

| Standard InChI | InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m0/s1 |

| Standard InChI Key | UFYGCFHQAXXBCF-VKHMYHEASA-N |

| Isomeric SMILES | C(CO)[C@@H](C(=O)O)O |

| SMILES | C(CO)C(C(=O)O)O |

| Canonical SMILES | C(CO)C(C(=O)O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(2S)-2,4-Dihydroxybutanoic acid (C₄H₈O₄) is a stereospecific isomer of 2,4-dihydroxybutanoic acid, distinguished by its (2S) configuration. Its IUPAC name is (2S)-2,4-dihydroxybutanoic acid, and it is characterized by the following properties :

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈O₄ |

| Molecular Weight | 120.10 g/mol |

| Density | 1.42 g/cm³ |

| Boiling Point | 412°C at 760 mmHg |

| Flash Point | 217.1°C |

| CAS Number | 62445-25-4 |

| SMILES Notation | C(CO)C@@HO |

The compound’s chiral center at C2 confers stereochemical specificity, which is critical for its biological activity and polymer-forming capabilities .

Structural Analysis

The molecule features a carboxyl group at C1, a hydroxyl group at C2, and a hydroxymethyl group at C4. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar configuration, with intramolecular hydrogen bonding between the C2 hydroxyl and carboxyl groups stabilizing the structure .

Biosynthesis and Metabolic Engineering

Malate-Derived Pathway

A three-step pathway starting from malate was engineered in Escherichia coli:

-

Malate kinase phosphorylates malate to malyl phosphate.

-

Malate semialdehyde dehydrogenase reduces malyl phosphate to malate semialdehyde.

-

Malate semialdehyde reductase converts the semialdehyde to DHB .

This pathway achieved a titer of 1.8 g/L in shake-flask cultures, with a molar yield of 0.15 .

Redox-Balanced Homoserine Pathway

A more efficient route leverages E. coli’s native homoserine metabolism:

-

L-homoserine is oxidized to 2-oxo-4-hydroxybutyrate, which is subsequently reduced to DHB .

Through metabolic engineering (e.g., deleting competing pathways and overexpressing key enzymes), fed-batch fermentation achieved 22.0 g/L DHB, the highest reported titer to date .

Ethylene Glycol Upcycling

A novel five-step pathway converts ethylene glycol—a C₂ substrate derived from CO₂ or plastic waste—into DHB:

-

Ethylene glycol → glycolaldehyde (via ethylene glycol dehydrogenase).

-

Glycolaldehyde → D-threose (via D-threose aldolase).

-

D-threose → D-threonate (via D-threose dehydrogenase).

-

D-threonate → 2-oxo-4-hydroxybutyrate (via D-threonate dehydratase).

-

2-oxo-4-hydroxybutyrate → DHB (via 2-oxo-4-hydroxybutyrate reductase) .

This carbon-conserving route produced 1.0 g/L DHB from glycolaldehyde .

Industrial and Pharmaceutical Applications

Methionine Analogue Synthesis

DHB serves as a precursor for 2-hydroxy-4-(methylthio)butyrate (HMTB), a methionine analogue used in animal feed. Global methionine and HMTB production exceeds 1 million tons annually, creating a substantial market for DHB-derived products .

Bio-Based Polymers

The POLYDHB project (ANR-19-CE43-0008) aims to valorize DHB as a monomer for biodegradable polymers. Key milestones include:

-

Workpackage I: Production of DHB lactones and lactides.

-

Workpackage II: Chemocatalytic polymerization of DHB derivatives.

-

Workpackage III: Microbial synthesis of DHB-based polyesters .

These polymers exhibit tunable thermal and mechanical properties, making them suitable for biomedical devices and packaging .

Pharmaceutical Intermediates

DHB’s hydroxyl groups enable its use in synthesizing chiral building blocks for antiviral and anticancer agents. Its role as a biomarker in succinic semialdehyde dehydrogenase deficiency is also under investigation .

Future Directions and Challenges

Strain Optimization

Current DHB titers remain below theoretical maxima due to:

-

Precursor competition (e.g., aspartate vs. homoserine pathways).

-

Redox imbalance during NADPH-dependent reductions .

Dynamic metabolic control and enzyme engineering could address these bottlenecks.

Polymer Scalability

While DHB-based polylactides show promise, industrial-scale production requires:

-

Cost-effective purification of DHB enantiomers.

Environmental Impact

Life-cycle assessments are needed to quantify the carbon footprint of DHB production compared to petrochemical alternatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume